(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide
Description
Properties
IUPAC Name |
1-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-17-9-7-13(11-18(17)26-2)8-10-19(23)22-15-6-4-3-5-14(15)12-16(22)20(21)24/h3-11,16H,12H2,1-2H3,(H2,21,24)/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNYHQGCLZGCOD-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2C(CC3=CC=CC=C32)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)N2C(CC3=CC=CC=C32)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the indoline derivative with an appropriate acyl chloride or anhydride in the presence of a base like triethylamine.
Attachment of the (3,4-dimethoxyphenyl)acryloyl Moiety: The final step involves the reaction of the intermediate with (3,4-dimethoxyphenyl)acryloyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indoline or phenyl ring are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may explore its potential as a lead compound for drug development, targeting specific diseases or conditions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Group Variations
The compound’s indoline-2-carboxamide core differentiates it from analogs with isoindoline-1,3-dione (), cyclopentanone/cyclohexanone (), or thiazole-indole hybrids (). Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The 3,4-dimethoxyphenyl acryloyl moiety is a common feature in compounds with diverse applications, from antioxidants () to corrosion inhibitors (). This highlights the versatility of this substituent in modulating electronic and steric properties.
Antioxidant and Enzyme Inhibition
- Curcumin Analogs () : Compounds with 3,4-dimethoxyphenyl groups (e.g., 3e) exhibit potent antioxidant activity due to the electron-donating methoxy groups stabilizing free radicals. The target compound’s Z-configuration may alter radical scavenging efficiency compared to E-isomers .
- Cholinesterase Inhibitors () : While the target compound’s activity is unreported, isoindoline-dione analogs with indole substituents (Compound 3) showed cholinesterase inhibition, suggesting that bulky aromatic groups enhance binding to enzyme active sites .
Tyrosinase and HIV-1 Protease Inhibition
- Cyclohexanone derivative 2e () demonstrated dual tyrosinase and HIV-1 protease inhibition, attributed to the planar acryloyl group and methoxy substituents facilitating π-π stacking and hydrophobic interactions .
Corrosion Inhibition ()
- The 3,4-dimethoxyphenyl acryloyl group in corrosion inhibitors acts as an adsorption site on metal surfaces, forming protective films. While structurally similar to the target compound, the acetamide backbone in prioritizes electron density over biological targeting .
Biological Activity
(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure
The compound features an indoline core substituted with a dimethoxyphenyl group and an acrylamide moiety. This structural configuration is significant for its interaction with biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymes : Similar indole-based compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative conditions like Alzheimer’s disease. The binding interactions of these compounds with the enzymes have been elucidated through molecular docking studies, revealing strong hydrogen bonds and π-π stacking interactions that contribute to their inhibitory potency .
- Anticancer Activity : The compound has been investigated for its anticancer properties. Studies have shown that derivatives with similar structures can induce apoptosis in cancer cells by disrupting microtubule assembly and enhancing caspase activity . The potential for selective toxicity towards cancer cells while sparing normal cells is a critical area of exploration.
In Vitro Studies
In vitro assays have demonstrated the efficacy of this compound against various cancer cell lines. For instance:
- Cell Line Testing : Compounds structurally related to this indoline derivative have shown significant antiproliferative effects on breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The IC50 values reported for similar compounds range from 1.0 to 10.0 μM, indicating potent anticancer activity .
- Mechanistic Insights : Apoptosis induction was confirmed through morphological assessments and flow cytometry analyses, which indicated increased sub-G1 populations in treated cells, suggesting cell death through apoptotic pathways .
In Vivo Studies
Animal models have also been utilized to assess the therapeutic potential of this compound:
- Tumor Growth Inhibition : In vivo studies with xenograft models have shown that compounds with similar structures can significantly reduce tumor size compared to controls. The administration of these compounds resulted in enhanced survival rates among treated groups .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Several case studies highlight the efficacy of indole-based compounds similar to this compound:
- Study on Neurodegenerative Diseases : A study demonstrated that derivatives could selectively inhibit AChE without affecting BChE significantly, suggesting potential applications in treating Alzheimer's disease .
- Cancer Treatment Research : Another investigation focused on the anticancer properties where compounds induced apoptosis in multiple cancer cell lines, emphasizing their role as potential therapeutic agents against various cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
